molecular formula C14H19N5 B11778455 1-((4-Benzyl-4H-1,2,4-triazol-3-yl)methyl)piperazine

1-((4-Benzyl-4H-1,2,4-triazol-3-yl)methyl)piperazine

Katalognummer: B11778455
Molekulargewicht: 257.33 g/mol
InChI-Schlüssel: FYCZNFXJILENAM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((4-Benzyl-4H-1,2,4-triazol-3-yl)methyl)piperazine is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a benzyl group attached to the triazole ring and a piperazine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Benzyl-4H-1,2,4-triazol-3-yl)methyl)piperazine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This reaction involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring.

    Attachment of the Benzyl Group: The benzyl group can be introduced by reacting the triazole intermediate with benzyl bromide or benzyl chloride under basic conditions.

    Formation of the Piperazine Moiety: The final step involves the reaction of the benzyl-triazole intermediate with piperazine in the presence of a suitable base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

1-((4-Benzyl-4H-1,2,4-triazol-3-yl)methyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or piperazine moieties can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of various substituted triazole derivatives.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 1-((4-Benzyl-4H-1,2,4-triazol-3-yl)methyl)piperazine involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anticancer activity may involve the induction of apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(4-Benzyl-1H-1,2,3-triazol-4-yl)methanol: This compound is similar in structure but contains a hydroxyl group instead of a piperazine moiety.

    1-(4-Benzyl-1H-1,2,3-triazol-4-yl)ethanone: This compound has an ethanone group instead of a piperazine moiety.

Eigenschaften

Molekularformel

C14H19N5

Molekulargewicht

257.33 g/mol

IUPAC-Name

1-[(4-benzyl-1,2,4-triazol-3-yl)methyl]piperazine

InChI

InChI=1S/C14H19N5/c1-2-4-13(5-3-1)10-19-12-16-17-14(19)11-18-8-6-15-7-9-18/h1-5,12,15H,6-11H2

InChI-Schlüssel

FYCZNFXJILENAM-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1)CC2=NN=CN2CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.